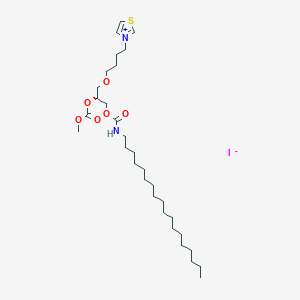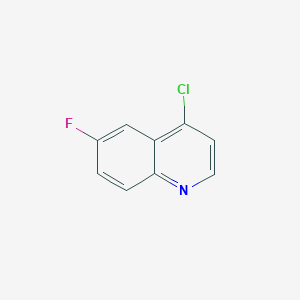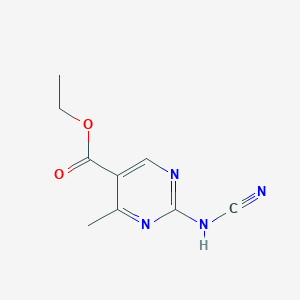
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its diverse potential applications. This compound is a pyrimidine derivative that possesses unique properties that make it useful in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. It has been suggested that it may act by disrupting the cell membrane or inhibiting key enzymes involved in cellular processes. Its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, it has been shown to affect the expression of various genes involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it useful in studying the mechanisms of antimicrobial activity and developing new antimicrobial agents. Additionally, its potential anticancer activity makes it useful in studying the mechanisms of cancer cell growth and developing new anticancer agents.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to investigate its potential toxicity and to identify ways to mitigate any adverse effects.
Synthesemethoden
The synthesis of Ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate can be achieved through a multi-step process. The first step involves the reaction of ethyl cyanoacetate and guanidine to form 2-amino-4,6-dihydroxypyrimidine. This intermediate compound is then reacted with methyl chloroformate to form 2-(methoxycarbonylamino)-4,6-dihydroxypyrimidine. Finally, the reaction of this compound with potassium cyanide yields this compound.
Eigenschaften
| 102739-40-2 | |
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
ethyl 2-(cyanoamino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-11-9(12-5-10)13-6(7)2/h4H,3H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
GMWDRXRILWFPOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC#N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC#N |
Synonyme |
5-Pyrimidinecarboxylicacid,2-(cyanoamino)-4-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


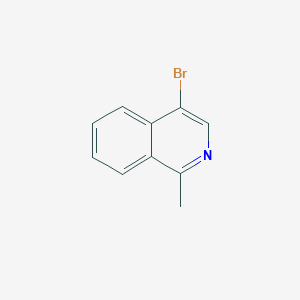
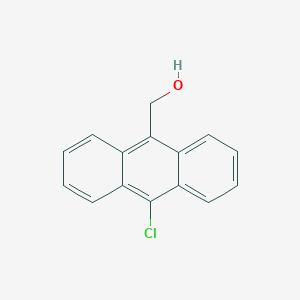
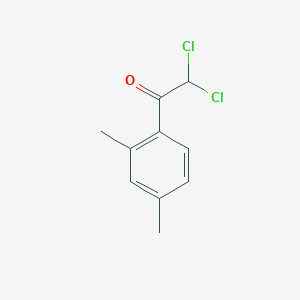


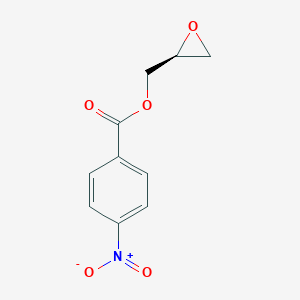

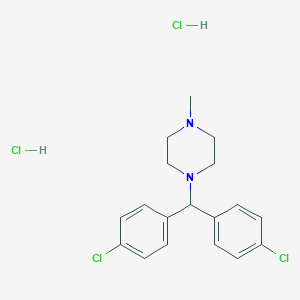

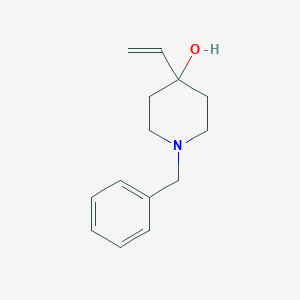
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

